molecular formula C17H20N2O4S B5849749 N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide

N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide

Cat. No.: B5849749
M. Wt: 348.4 g/mol
InChI Key: PXYOEXDDYMWBKO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both methoxy and sulfonamide groups in the molecule suggests potential biological activity and utility in various chemical reactions.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-7-9-16(10-8-13)24(21,22)19(2)12-17(20)18-14-5-4-6-15(11-14)23-3/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYOEXDDYMWBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting 3-methoxyaniline with acetic anhydride under acidic conditions to form N-(3-methoxyphenyl)acetamide.

    Sulfonamide Formation: The acetamide derivative is then reacted with N-methyl-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide may have applications in several fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use as an enzyme inhibitor or receptor modulator.

    Medicine: Possible antimicrobial or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The methoxy and sulfonamide groups could interact with various molecular targets, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-(N-methylbenzenesulfonamido)acetamide: Lacks the additional methyl group on the benzene ring.

    N-(3-hydroxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide: Has a hydroxyl group instead of a methoxy group.

    N-(3-methoxyphenyl)-2-(N-ethyl-4-methylbenzenesulfonamido)acetamide: Has an ethyl group instead of a methyl group on the sulfonamide nitrogen.

Uniqueness

The unique combination of the methoxy group and the sulfonamide moiety in N-(3-methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide may confer distinct biological activities and chemical reactivity compared to its analogs.

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